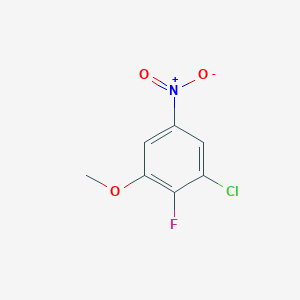

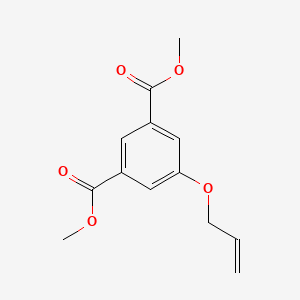

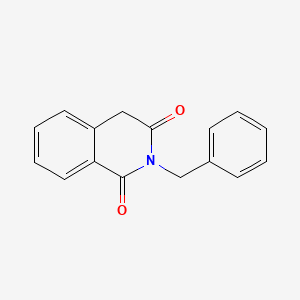

![molecular formula C19H13NO2 B3032608 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-24-4](/img/structure/B3032608.png)

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Descripción general

Descripción

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are explored for their potential in organic electronics. For instance, their use as electron acceptors in thermally activated delayed fluorescent (TADF) emitters is notable. They demonstrate high quantum efficiency in red TADF devices due to their strong electron deficiency, contributing to advancements in display technologies and lighting systems (Yun & Lee, 2017).

Cancer Research

In the realm of cancer research, certain derivatives exhibit selective targeting properties. A naphthalimide analogue, which is structurally related to this compound, has been identified as a potent and selective molecule for targeting breast cancer cells. It operates via the aryl hydrocarbon receptor pathway, inducing significant effects in breast cancer cell line models (Gilbert et al., 2020).

Antimicrobial Applications

Research has also explored the antimicrobial properties of novel derivatives. Efficient synthesis methods have been developed for compounds with potential antimicrobial activity against a range of pathogens, including E. coli and S. aureus (Sakram et al., 2018).

Chemical Sensing and Detection

Derivatives of this compound have been synthesized for use as reversible colorimetric and fluorescent chemosensors. These compounds are effective in detecting ions such as fluoride, showcasing their potential in environmental monitoring and chemical sensing applications (Zhang et al., 2020).

Photophysical and Electrochemical Properties

Studies focusing on the photophysical characteristics of these compounds reveal their potential in developing novel materials with specific light-emitting or electron-accepting properties. This research contributes to the broader field of materials science, particularly in creating new polymers and electronic materials (Staneva et al., 2020).

Synthetic Methods and Green Chemistry

Innovations in synthetic chemistry have led to more efficient and environmentally friendly methods for producing these compounds. This research is significant for the sustainable production of chemicals and potential pharmaceuticals (Niu & Xia, 2022).

Direcciones Futuras

The future directions for the study of “2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by isoquinolines, it may be worthwhile to investigate the potential medicinal uses of this compound .

Mecanismo De Acción

Target of Action

The primary target of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) . This enzyme plays a central role in HCV replication and has no functional equivalent in mammalian cells, making it an attractive target for inhibition .

Mode of Action

This compound acts as a selective inhibitor of HCV NS5B polymerase . It binds to the NS5B non-nucleoside binding site Thumb Site II during the pre-elongation phase, as demonstrated by crystal structure studies and mutagenesis .

Result of Action

By inhibiting HCV NS5B polymerase, this compound prevents the replication of the HCV genome . This halts the proliferation of the virus, potentially leading to a decrease in viral load and alleviation of HCV-related symptoms.

Propiedades

IUPAC Name |

2-benzylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-15-10-4-8-14-9-5-11-16(17(14)15)19(22)20(18)12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIADVGWFJUXPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183164 | |

| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2896-24-4 | |

| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

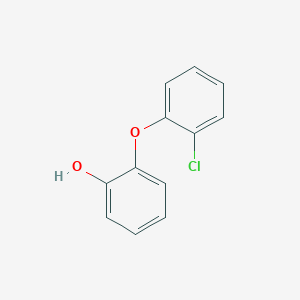

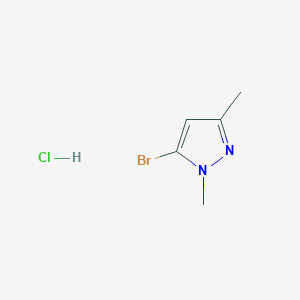

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)